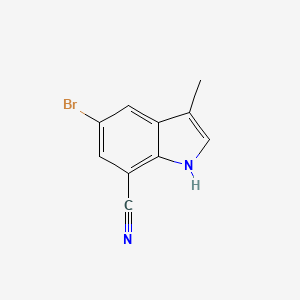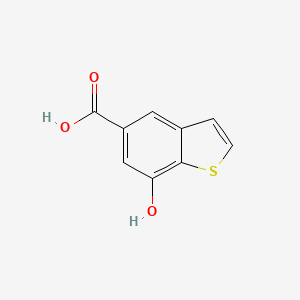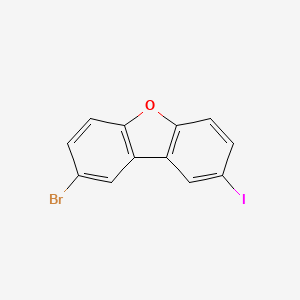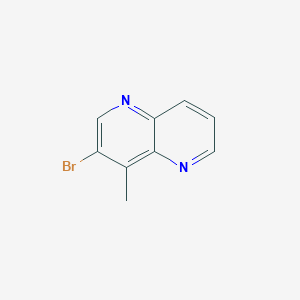
3-Bromo-4-methyl-1,5-naphthyridine
Overview
Description
“3-Bromo-4-methyl-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “3-Bromo-4-methyl-1,5-naphthyridine”, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, the 3-bromo-1,5-naphthyridine was reached through a modified Skraup reaction .Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methyl-1,5-naphthyridine” is represented by the InChI code1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 . This indicates that the compound consists of a 1,5-naphthyridine ring with a bromine atom at the 3rd position and a methyl group at the 4th position . Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “3-Bromo-4-methyl-1,5-naphthyridine”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-4-methyl-1,5-naphthyridine” is 223.07 .Scientific Research Applications
Synthesis of N-Alkylsubstituted Derivatives
3-Bromo-4-methyl-1,5-naphthyridine: serves as a precursor in the synthesis of N-alkylsubstituted 1,5-naphthyridines . These derivatives are obtained through reactions with alkyl halides, forming quaternary salts intermediates which then undergo base-induced hydrogen halide elimination .
Medicinal Chemistry: Novel Azetidinyl Tethered Ketolide Series
In medicinal chemistry, researchers at Pfizer have utilized a derivative of 3-Bromo-4-methyl-1,5-naphthyridine to synthesize 3-hydroxy-1,5-naphthyridine-4-carbaldehyde , a crucial intermediate for the preparation of a novel azetidinyl tethered ketolide series. This series has potential applications in the development of new therapeutic agents .
Metal Complex Formation
This compound is also used in the formation of metal complexes. The reactivity of 3-Bromo-4-methyl-1,5-naphthyridine allows it to act as a ligand, forming complexes with metals which can have various applications, including catalysis and materials science .
Biological Activity Studies
The naphthyridine scaffold, to which 3-Bromo-4-methyl-1,5-naphthyridine belongs, is of significant importance in the study of biological activities. Many naphthyridine derivatives exhibit a wide range of biological activities, making them valuable in pharmacological research .
Optical Applications
Fused 1,5-naphthyridines, which can be synthesized using 3-Bromo-4-methyl-1,5-naphthyridine as a starting material, have shown promise in optical applications. Their unique properties make them suitable for use in the development of new optical materials .
Anticancer Research
Lastly, the naphthyridine class of compounds, including 3-Bromo-4-methyl-1,5-naphthyridine , has been explored for its anticancer properties. These compounds have been found to have a variety of applications in anticancer research, providing a pathway for the development of new anticancer drugs .
Future Directions
The future directions for “3-Bromo-4-methyl-1,5-naphthyridine” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, applications, and biological activities . As these compounds have significant importance in the field of medicinal chemistry, there is potential for future research in this area .
properties
IUPAC Name |
3-bromo-4-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBAXXCYHTKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



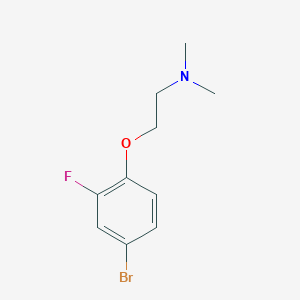
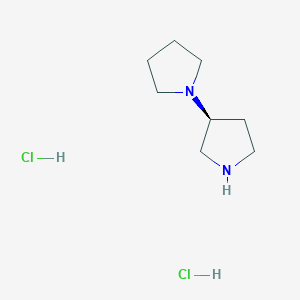
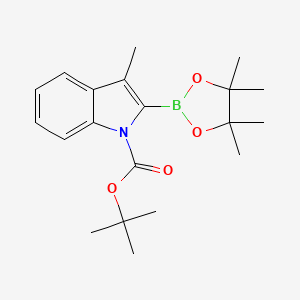
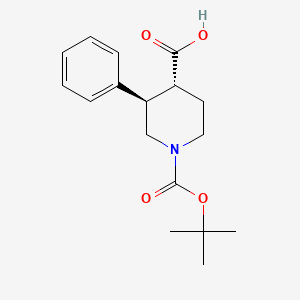


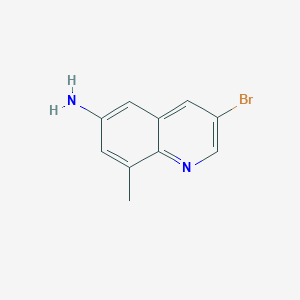

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)
